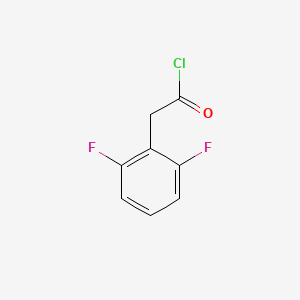
2,6-Difluorophenylacetyl chloride
概要
説明
科学的研究の応用
Environmental Impact and Alternatives
Polyfluorinated Ether Sulfonates as PFOS Alternatives : A study identifies novel polyfluorinated ether sulfonates used in the electroplating industry as alternatives to perfluorooctanesulfonate (PFOS), highlighting the need for understanding the environmental behaviors and potential adverse effects of these alternatives (Ruan et al., 2015).
Organic Synthesis and Catalysis
Difluoromethylation Reactions : The selective introduction of fluorine atoms into organic molecules has been explored, acknowledging the significant role fluorinated moieties play in life science and material science applications. These methods facilitate the synthesis of CF2H- and CH2F-containing compounds, demonstrating the versatility of fluorine in chemical synthesis (Hu et al., 2009).
Nickel-Catalyzed Fluoroalkylation : A nickel-catalyzed method for the fluoroalkylation of alkenes, alkynes, and aromatics with perfluoroalkyl chlorides offers a promising approach for the incorporation of fluorinated groups into various molecular frameworks, showcasing the evolving toolkit available for organofluorine chemistry (Huang & Chen, 2001).
Analytical and Environmental Chemistry
Chemical Sensors for Environmental Monitoring : The development of a bifurcated optical fiber-based chemical sensor for continuous monitoring of 2,6-dinitrophenol (2,6-DNP) in water showcases the application of functional polymers in environmental analysis. This research underscores the role of fluorinated compounds in enhancing the sensitivity and selectivity of chemical sensors (Wang et al., 2006).
Safety and Hazards
2,6-Difluorophenylacetyl chloride is classified as a dangerous substance. The precautionary statements associated with it include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 . The hazard statements include H302, H312, H314, and H332 . It’s important to handle this compound with care and follow all safety guidelines.
特性
IUPAC Name |
2-(2,6-difluorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPWHKXTAYWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylacetyl chloride | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2689647.png)

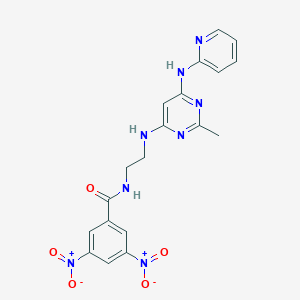
![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)
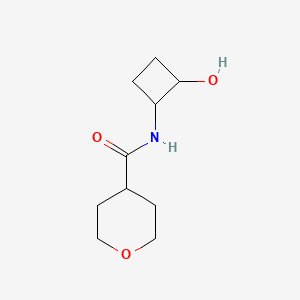

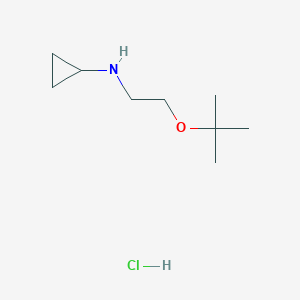
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

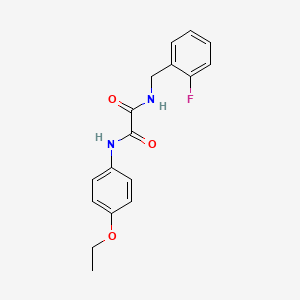
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)